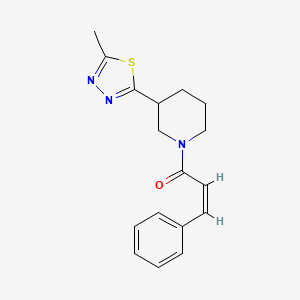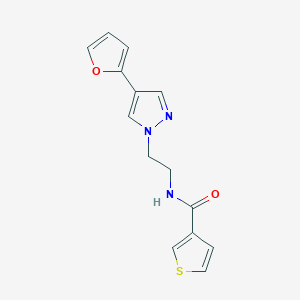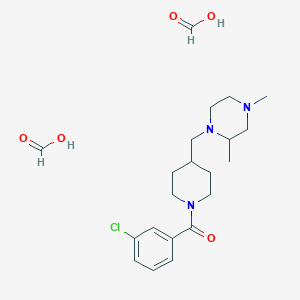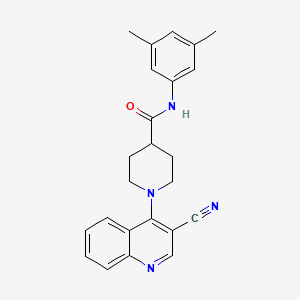
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medical research. This compound belongs to the class of piperidine carboxamides and has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
Antitubercular Activity
Research has explored the antitubercular activity of derivatives structurally related to the specified compound, such as 2-isonicotinoylhydrazinecarboxamide, and others, demonstrating significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. These findings highlight the potential of such compounds in the rational design of new leads for anti-TB drugs (Asif, 2014).
CNS Acting Drugs
Another study identifies functional chemical groups, including piperidine derivatives, that may serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity. This encompasses a wide range of effects, from depression to convulsion, indicating the versatility of such structures in drug development for CNS disorders (Saganuwan, 2017).
DPP IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors, including those with piperidine and quinoline structures, have been reviewed for their potential in treating type 2 diabetes mellitus. This underscores the importance of such compounds in addressing a major global health issue by inhibiting GLP-1 and GIP degradation (Mendieta, Tarragó, & Giralt, 2011).
Organic Light-Emitting Diodes (OLEDs)
Research into BODIPY-based materials, which share structural motifs with the specified compound, has shown their potential application in organic light-emitting diodes (OLEDs). These materials offer promising avenues for the development of 'metal-free' infrared emitters, highlighting the compound's relevance in material science and optoelectronics (Squeo & Pasini, 2020).
Chemokine CCR3 Receptor Antagonists
The structural framework of piperidines has been utilized in the development of small molecule CCR3 antagonists. These antagonists are believed to have therapeutic potential in treating allergic diseases like asthma, atopic dermatitis, and allergic rhinitis, indicating the versatility of such compounds in medicinal chemistry (Willems & IJzerman, 2009).
Propiedades
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-11-17(2)13-20(12-16)27-24(29)18-7-9-28(10-8-18)23-19(14-25)15-26-22-6-4-3-5-21(22)23/h3-6,11-13,15,18H,7-10H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFBADAPXLZSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2634353.png)
![7-(4-bromophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2634354.png)
![N-(4-chlorophenyl)-N'-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]urea](/img/structure/B2634355.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2634357.png)
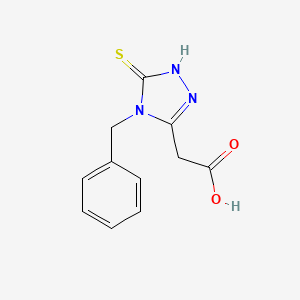
![N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2634360.png)

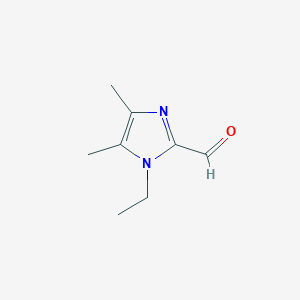
![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2634366.png)
